Probimane

Description

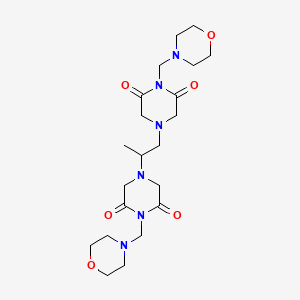

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(morpholin-4-ylmethyl)-4-[2-[4-(morpholin-4-ylmethyl)-3,5-dioxopiperazin-1-yl]propyl]piperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N6O6/c1-17(25-13-20(30)27(21(31)14-25)16-23-4-8-33-9-5-23)10-24-11-18(28)26(19(29)12-24)15-22-2-6-32-7-3-22/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUYWACILHVRLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC(=O)N(C(=O)C1)CN2CCOCC2)N3CC(=O)N(C(=O)C3)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70910622 | |

| Record name | 4,4'-(Propane-1,2-diyl)bis{1-[(morpholin-4-yl)methyl]piperazine-2,6-dione} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95604-83-4, 108093-90-9 | |

| Record name | 4,4′-(1-Methyl-1,2-ethanediyl)bis[1-(4-morpholinylmethyl)-2,6-piperazinedione] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95604-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MM 159 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095604834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Probimane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108093909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-(Propane-1,2-diyl)bis{1-[(morpholin-4-yl)methyl]piperazine-2,6-dione} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Probimane: A Technical Deep-Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probimane, a synthetic bisdioxopiperazine derivative, is an anticancer agent with demonstrated efficacy against a range of tumor models. Its mechanism of action is primarily centered on the catalytic inhibition of topoisomerase II, a critical enzyme in DNA replication and chromosome segregation. This inhibition leads to a cascade of cellular events, culminating in G2/M phase cell cycle arrest and the blockade of chromosome segregation, ultimately inducing cancer cell death. Additionally, this compound has been shown to modulate the activity of calmodulin, a key calcium-binding protein involved in cellular signaling, which may contribute to its antimetastatic properties. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Core Mechanism: Topoisomerase II Inhibition

The primary molecular target of this compound is DNA topoisomerase II. Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, this compound acts as a catalytic inhibitor. It interferes with the enzymatic cycle of topoisomerase II, preventing the resealing of the double-strand breaks it creates to resolve DNA topological problems during replication and transcription. This disruption of topoisomerase II function leads to an accumulation of DNA damage and triggers cellular checkpoint responses.

Quantitative Data: Inhibition of Calmodulin Activity

| Compound | Concentration (mmol·L⁻¹) | Inhibition of Calmodulin-activated Ca²⁺, Mg²⁺-ATPase Activity (%) |

| This compound | 0.1 | 11 |

| This compound | 1.0 | 32 |

Data sourced from a study on rabbit erythrocyte membranes.[1]

Cellular Consequences of Topoisomerase II Inhibition

The catalytic inhibition of topoisomerase II by this compound initiates a series of downstream cellular events, most notably affecting cell cycle progression and chromosome dynamics.

G2/M Phase Cell Cycle Arrest

By disrupting the normal function of topoisomerase II, this compound activates the G2/M DNA damage checkpoint. This leads to the arrest of the cell cycle in the G2 and M phases, preventing cells with damaged DNA from proceeding through mitosis. The signaling cascade leading to this arrest typically involves the modulation of cyclin-dependent kinase 1 (Cdk1) and its regulatory partner, Cyclin B1.

Blockade of Chromosome Segregation

The proper segregation of chromosomes during mitosis is heavily dependent on the decatenating activity of topoisomerase II. By inhibiting this enzyme, this compound prevents the untangling of newly replicated sister chromatids, leading to errors in chromosome segregation and ultimately, mitotic catastrophe and cell death.

Secondary Mechanism: Calmodulin Inhibition

In addition to its effects on topoisomerase II, this compound has been shown to inhibit the activity of calmodulin.[1] Calmodulin is a ubiquitous calcium-binding protein that plays a crucial role in a wide array of cellular processes, including signal transduction, cell proliferation, and motility. The inhibition of calmodulin by this compound may contribute to its overall anticancer and, particularly, its antimetastatic effects.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound and related compounds.

Topoisomerase II Decatenation Assay

This in vitro assay is used to assess the catalytic activity of topoisomerase II and the inhibitory effect of compounds like this compound.

Principle: Topoisomerase II can decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. The decatenated minicircles can be separated from the kDNA network by agarose gel electrophoresis.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

Reaction buffer (containing ATP and MgCl₂)

-

kDNA substrate

-

This compound at various concentrations (or vehicle control)

-

Purified topoisomerase II enzyme

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the kDNA network will remain in the well or migrate a short distance.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The amount of fluorescence emitted by a stained cell is therefore proportional to its DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1.

Protocol:

-

Cell Treatment: Culture cancer cells in the presence of various concentrations of this compound for a specified duration.

-

Harvest and Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.

-

Staining: Treat the cells with RNase to remove RNA and then stain with a PI solution.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.

-

Data Analysis: The data is typically displayed as a histogram of cell count versus fluorescence intensity. The peaks corresponding to the G0/G1, S, and G2/M phases are quantified to determine the percentage of cells in each phase.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on cell viability and to determine its cytotoxic concentration.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Conclusion

This compound exerts its anticancer effects through a multi-faceted mechanism of action. Its primary role as a catalytic inhibitor of topoisomerase II disrupts fundamental cellular processes of DNA replication and chromosome segregation, leading to G2/M cell cycle arrest and ultimately, cell death. The additional inhibitory effect on calmodulin suggests a broader impact on cellular signaling pathways that may contribute to its antimetastatic potential. Further research to elucidate the specific signaling cascades activated by this compound and to obtain more precise quantitative data on its interaction with topoisomerase II will be crucial for its continued development as a therapeutic agent.

References

Probimane: A Technical Guide to its Structure, Properties, and Anti-Cancer Activity

An In-depth Whitepaper for Researchers and Drug Development Professionals

Foreword: Probimane, a bisdioxopiperazine derivative, has demonstrated significant potential as an anti-cancer agent, particularly in the inhibition of tumor metastasis. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and biological activities, with a focus on its mechanism of action. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Chemical Structure and Properties

This compound, also known as AT-2153 or MM-159, is chemically defined as 4,4'-(propane-1,2-diyl)bis(1-(morpholinomethyl)piperazine-2,6-dione). Its structure is characterized by a central propane-1,2-diyl linker connecting two piperazine-2,6-dione rings, each substituted with a morpholinomethyl group at the 1-position.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | 4,4'-(propane-1,2-diyl)bis(1-(morpholinomethyl)piperazine-2,6-dione) | |

| CAS Number | 108093-90-9 | |

| Molecular Formula | C₂₁H₃₄N₆O₆ | |

| Molecular Weight | 466.53 g/mol | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO | |

| pKa | Not experimentally determined. | The presence of multiple nitrogen atoms (amines and amides) suggests this compound will have several pKa values and its charge state will be pH-dependent. |

| LogP | Not experimentally determined. | The molecule possesses both hydrophobic (alkyl and aromatic-like rings) and hydrophilic (oxygen and nitrogen atoms) regions, suggesting a moderate lipophilicity. |

| Melting Point | Not experimentally determined. |

Biological Activity and Mechanism of Action

This compound exhibits potent anti-proliferative and anti-metastatic effects across a range of cancer cell lines. Its primary mechanism of action involves the induction of cell cycle arrest at the G2/M phase.

In Vitro Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various human tumor cell lines using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) values after 48 hours of treatment are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| A549 | Lung Carcinoma | 0.12 |

| BGC-823 | Stomach Cancer | 0.15 |

| SGC-7901 | Stomach Cancer | 0.18 |

| HeLa | Cervical Cancer | 0.22 |

| K562 | Chronic Myeloid Leukemia | 0.35 |

| HL-60 | Promyelocytic Leukemia | 0.41 |

Mechanism of Action: Inhibition of Calmodulin Signaling

One of the key molecular targets of this compound is calmodulin (CaM), a ubiquitous calcium-binding protein that regulates numerous cellular processes, including cell cycle progression. By inhibiting CaM, this compound disrupts downstream signaling pathways that are critical for cancer cell proliferation and survival. The inhibitory effect on CaM is, in part, mediated through the modulation of Ca²⁺, Mg²⁺-ATPase activity.

Figure 2: Simplified signaling pathway showing this compound's inhibition of the Calmodulin pathway, leading to G2/M cell cycle arrest.

Experimental Protocols

Synthesis of this compound

A detailed, peer-reviewed synthesis protocol for this compound is not publicly available. However, based on its structure, a plausible synthetic route would involve the reaction of 4,4'-(propane-1,2-diyl)bis(piperazine-2,6-dione) with formaldehyde and morpholine in a Mannich-type reaction.

Figure 3: General workflow for the proposed synthesis of this compound.

Researchers aiming to synthesize this compound should refer to literature on the synthesis of related bisdioxopiperazine and Mannich bases for detailed reaction conditions and purification methods.

Determination of In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the determination of IC₅₀ values of this compound against adherent cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Assay for Calmodulin-Dependent Ca²⁺, Mg²⁺-ATPase Activity

This protocol provides a method to assess the inhibitory effect of this compound on CaM-dependent ATPase activity.

Materials:

-

Erythrocyte ghosts (as a source of Ca²⁺, Mg²⁺-ATPase)

-

Calmodulin

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM MgCl₂)

-

ATP solution

-

CaCl₂ solution

-

EGTA solution

-

This compound solutions of varying concentrations

-

Malachite green reagent for phosphate detection

-

Microplate reader

Procedure:

-

Preparation of Reaction Mixture:

-

In a microplate, prepare reaction mixtures containing assay buffer, erythrocyte ghosts, and calmodulin.

-

Add varying concentrations of this compound to the respective wells. Include a control without this compound.

-

-

Initiation of Reaction:

-

To initiate the reaction, add a solution containing ATP and CaCl₂ (to achieve a desired free Ca²⁺ concentration). A parallel set of reactions with EGTA instead of CaCl₂ should be run to determine the Ca²⁺-independent ATPase activity.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

Termination of Reaction and Phosphate Detection:

-

Stop the reaction by adding a reagent that also allows for the colorimetric detection of inorganic phosphate released from ATP hydrolysis (e.g., malachite green reagent).

-

-

Absorbance Measurement:

-

Measure the absorbance at the appropriate wavelength for the chosen phosphate detection method (e.g., ~620 nm for malachite green).

-

-

Data Analysis:

-

Calculate the amount of inorganic phosphate released in each well.

-

Subtract the Ca²⁺-independent ATPase activity (from the EGTA-containing wells) from the total ATPase activity to determine the Ca²⁺-dependent activity.

-

Determine the inhibitory effect of this compound by comparing the Ca²⁺-dependent ATPase activity in the presence of the compound to the control.

-

Conclusion

This compound is a promising anti-cancer agent with a well-defined chemical structure and potent biological activity. Its mechanism of action, involving cell cycle arrest through the inhibition of calmodulin signaling, provides a strong rationale for its further development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of oncology and medicinal chemistry, facilitating ongoing investigations into the therapeutic potential of this compound.

An In-depth Technical Guide to the Synthesis and Purification of Iminostilbene Derivatives as a Proxy for Probimane

Disclaimer: Publicly available scientific literature and patents do not provide a specific, detailed synthesis and purification protocol for Probimane. This guide, therefore, presents a comprehensive overview of the synthesis and purification of closely related iminostilbene derivatives, which form the core structure of this compound. The methodologies described herein are based on established chemical processes for this class of compounds and serve as a robust technical proxy for researchers and drug development professionals.

Introduction to Iminostilbene Derivatives

Iminostilbene and its derivatives are a critical class of compounds in medicinal chemistry, most notably as the core scaffold for drugs like Carbamazepine and Oxcarbazepine. This compound is a prodrug designed for therapeutic effects, including anti-proliferative properties and the induction of cell cycle arrest at the G2/M phase[1]. As a prodrug, its structure includes the core iminostilbene moiety, which is later metabolized to the active form. This guide focuses on the synthesis of a key intermediate, 10-methoxy-iminostilbene, and subsequent purification methods applicable to this family of molecules.

Synthesis of 10-Methoxy-N-aminocarbonyl-iminostilbene

A common route to iminostilbene-based therapeutic agents involves the synthesis of 10-methoxy-N-aminocarbonyl-iminostilbene. This process typically starts from 10-methoxy-iminostilbene and involves a reaction with triphosgene followed by ammonolysis.

The following table summarizes the quantitative data for a representative synthesis of 10-methoxy-N-aminocarbonyl-iminostilbene, based on patented industrial processes.

| Parameter | Value | Reference |

| Starting Material | 10-methoxy-iminostilbene | EP1748988B1[2] |

| Moles of Starting Material | 0.3 mols | EP1748988B1[2] |

| Reagents | Triethylamine, Triphosgene, Aqueous Ammonia | EP1748988B1[2][3] |

| Moles of Triethylamine | 0.34 mols | EP1748988B1[2] |

| Moles of Triphosgene | 0.11 mols | EP1748988B1[2] |

| Solvent | Toluene | EP1748988B1[2] |

| Reaction Temperature | 10-15°C | EP1748988B1[2][3] |

| Reaction Time | 6 hours (addition), several hours (stirring) | EP1748988B1[2][3] |

| Product Yield | 85% (theoretical) | EP1748988B1[2][3] |

| Product Purity | >95% | EP1748988B1[2][3] |

The synthesis of 10-methoxy-N-aminocarbonyl-iminostilbene can be carried out as follows, based on a patented method[2][3]:

-

Preparation of the Reaction Mixture:

-

In a suitable reaction vessel, dissolve 66.9 g (0.3 mols) of 10-methoxy-iminostilbene and 34.92 g (0.34 mols) of triethylamine in 800 ml of toluene.

-

-

Addition of Triphosgene:

-

Prepare a solution of 32.67 g (0.11 mols) of triphosgene in 300 ml of toluene.

-

Gradually add the triphosgene solution to the 10-methoxy-iminostilbene solution over a period of 6 hours, while maintaining the reaction temperature between 10-15°C.

-

-

Ammonolysis:

-

After the addition is complete and the reaction has proceeded to completion (which can be monitored by the disappearance of the methoxy-iminostilbene starting material), gradually add 200 ml of 30% aqueous ammonia.

-

Vigorously stir the mixture at room temperature for several hours.

-

-

Work-up and Isolation:

-

Separate the organic and aqueous phases.

-

Wash the toluene phase with water.

-

Evaporate the toluene under reduced pressure to yield the crude product.

-

Caption: Synthetic workflow for 10-methoxy-N-aminocarbonyl-iminostilbene.

Purification of Iminostilbene Derivatives

Purification of the synthesized iminostilbene derivatives is crucial to achieve the high purity required for pharmaceutical applications. The primary method described in the literature is recrystallization.

The following table outlines the parameters for a typical recrystallization process for an iminostilbene derivative post-hydrolysis.

| Parameter | Value | Reference |

| Crude Product | Hydrolyzed 10-methoxy-N-aminocarbonyl-iminostilbene | EP1748988B1[2][3] |

| Recrystallization Solvent | Dimethylformamide (DMF) | EP1748988B1[2][3] |

| Washing Solvents | Acetone, Water | EP1748988B1[2][3] |

| Drying Method | Under vacuum | EP1748988B1[2][3] |

A representative purification protocol involving hydrolysis and subsequent recrystallization is as follows[2][3]:

-

Hydrolysis (if required):

-

The crude product from the previous step is refluxed with 10% H₂SO₄ for one hour to hydrolyze the enol ether.

-

-

Initial Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture and wash the solid with water.

-

-

Recrystallization:

-

Dissolve the crude solid in dimethylformamide.

-

Allow the solution to cool, inducing crystallization of the purified product.

-

Filter the recrystallized product.

-

-

Final Washing and Drying:

-

Wash the purified precipitate with acetone.

-

Dry the final product under vacuum.

-

References

In Vivo Distribution and Excretion of Probimane: A Technical Guide

This technical guide provides a comprehensive overview of the in vivo distribution and excretion of Probimane, a bisdioxopiperazine compound with antimetastatic properties. The information presented is primarily based on a key study utilizing radiolabeled this compound in a murine cancer model, offering valuable insights for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the biodistribution and excretion patterns of ¹⁴C-labeled this compound following a single oral administration in mice bearing Lewis lung carcinoma.

Note: The complete quantitative data from the original study by Lu et al. (2010) was not accessible in the public domain. The tables below are structured based on the descriptive data and trends reported in the available literature.

Table 1: Tissue Distribution of ¹⁴C-Probimane in Mice

| Tissue | Time Point | Concentration (ng/g tissue) | Observations |

| Normal Organs | |||

| Liver, Kidneys, etc. | 2 hours | Very High | Rapid and widespread initial distribution. |

| 24 hours | Dramatically Declined | Rapid clearance from normal tissues. | |

| 48 hours | ~10% of 2-hour concentration | Continued clearance from most normal organs. | |

| Brain | 2, 24, 48 hours | Relatively Low | Indicates poor penetration of the blood-brain barrier[1]. |

| Tumor Tissues | |||

| Primary Tumor | 2 hours | High | Significant uptake in the primary tumor. |

| 24 hours | Declined | Cleared more slowly than from normal tissues. | |

| 48 hours | Declined | ||

| Metastatic Foci | 2 hours | High | High initial concentration in metastatic nodules. |

| (Pulmonary Nodules) | 24 hours | Slightly Changed | Persistent accumulation observed. |

| 48 hours | Almost No Change | Maintained a high concentration, indicating selective retention[1]. |

Table 2: Excretion of ¹⁴C-Probimane in Mice

| Excretion Route | Time Frame | Excretion Profile | Key Findings |

| Urine | 48 hours | Constant Rate | Equal contribution to excretion as feces[1]. |

| Feces | 48 hours | Constant Rate | Equal contribution to excretion as urine[1]. |

Experimental Protocols

The data presented is derived from a study investigating the absorption, distribution, and excretion of ¹⁴C-labeled this compound. The key methodologies are detailed below.

Animal Model

-

Species/Strain: C57BL/6j mice[1].

-

Mean Body Weight: 21.6g[1].

-

Tumor Model: Lewis Lung Carcinoma (LLC). 5x10⁶ LLC cells were implanted subcutaneously (sc) into the mice[1].

-

Animal Care: Experiments were reported to be conducted in compliance with the Guidelines for the Care and Use of Research Animals, NIH[1].

Dosing and Administration

-

Test Article: ¹⁴C-labeled this compound (¹⁴C-Pro).

-

Dose: 120 mg/kg[1].

-

Route of Administration: Oral (intragastric, ig)[1].

-

Vehicle: ¹⁴C-Pro was dissolved in normal saline[1].

-

Timing: Administration was performed on day 17 post-tumor implantation[1].

Sample Collection and Analysis

-

Time Points: Tissues, urine, and feces were collected at 2, 24, and 48 hours post-administration.

-

Sample Processing: Tissues were harvested, and urine and feces were collected.

-

Analytical Method: A radioactivity-detective method was used to determine the concentration of ¹⁴C-Probimane in the collected samples. The specific instrument mentioned is an auto-liquid-scintillate (YSJ-78)[1]. The experiment was triplicated for statistical treatment of the data[1].

Visualizations

The following diagrams illustrate the logical workflow of the described experimental protocol.

Discussion

The in vivo study of ¹⁴C-Probimane reveals a pharmacokinetic profile characterized by rapid and broad distribution into normal tissues, followed by a swift decline. In stark contrast, metastatic tumor tissues show a persistent accumulation of the compound over 48 hours[1]. This selective retention in metastatic foci is a key finding and may explain the antimetastatic efficacy of this compound and other bisdioxopiperazine compounds[1].

The low concentration of ¹⁴C-Probimane in the brain suggests that it does not readily cross the blood-brain barrier, which has implications for its use in treating brain tumors or metastases[1].

The excretion of this compound occurs at a constant rate, with both renal (urine) and fecal routes contributing equally to its elimination from the body[1]. This balanced excretion profile provides a comprehensive understanding of its clearance mechanism.

References

Pharmacological Profile of Probimane: A Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacological characteristics of Probimane, a promising antimetastatic agent. This compound, a derivative of the bisdioxopiperazine class of compounds, has demonstrated significant potential in preclinical studies as a potent anticancer drug. This document synthesizes available data on its mechanism of action, pharmacokinetic profile, and key experimental findings to support further research and development efforts.

Introduction

This compound (Pro) is a second-generation bisdioxopiperazine compound developed at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences.[1] It is structurally related to razoxane (ICRF-159) and MST-16, other members of this class known for their anticancer properties, particularly their ability to inhibit tumor metastasis.[1] Notably, this compound is characterized by its higher water solubility and greater cytotoxic potency compared to razoxane, suggesting a potentially improved therapeutic profile.[1]

Mechanism of Action

The antimetastatic activity of this compound is believed to be multifactorial, targeting several key pathways involved in cancer progression and spread. Unlike traditional cytotoxic agents that primarily target DNA synthesis, this compound appears to exert its effects through a combination of mechanisms that disrupt cell signaling, adhesion, and motility.

The proposed mechanisms of action for this compound include:

-

Inhibition of Calmodulin: Calmodulin is a ubiquitous calcium-binding protein that plays a critical role in numerous cellular processes, including cell proliferation and migration. By inhibiting calmodulin, this compound can disrupt these signaling pathways, leading to a reduction in cancer cell motility.

-

Reduction of Sialic Acid: Sialic acids are terminal sugar residues on cell surface glycoproteins and glycolipids that are often overexpressed in cancer cells. They play a significant role in cell-cell adhesion and recognition, processes crucial for metastasis. This compound's ability to interfere with sialic acid may hinder the ability of cancer cells to detach from the primary tumor and colonize distant sites.

-

Inhibition of Lipoperoxidation: Increased lipid peroxidation and oxidative stress are associated with cancer development and progression. By inhibiting lipoperoxidation, this compound may protect cells from oxidative damage and reduce the signaling pathways that promote cancer growth.

-

Fibrinogen Inhibition: Fibrinogen is a key component of the coagulation cascade and can form a fibrin matrix around tumor cells, protecting them from immune surveillance and facilitating their adhesion to the endothelium of blood vessels. Inhibition of fibrinogen by this compound could disrupt this protective shield and reduce the metastatic potential of tumor cells.

-

Cell Cycle Arrest: Experimental evidence indicates that this compound induces cell cycle arrest at the G2/M phase.[2] This prevents cells from entering mitosis and ultimately leads to a halt in proliferation. The compound also appears to block chromosome segregation, further contributing to its antiproliferative effects.[2]

The following diagram illustrates the proposed multifaceted mechanism of action of this compound.

Caption: Proposed multifaceted antimetastatic mechanism of this compound.

Pharmacokinetic Profile

A key study investigating the absorption, distribution, and excretion of ¹⁴C-labeled this compound in mice bearing Lewis lung carcinoma has provided valuable insights into its pharmacokinetic properties.

Absorption and Distribution

Following administration, ¹⁴C-Probimane was found to distribute to various organs. The concentrations in most normal organs were high at 2 hours post-administration and then declined significantly by 24 and 48 hours.[3] In contrast, the concentration of this compound in metastatic foci and pulmonary metastatic nodules remained relatively stable over the same time period, suggesting a preferential accumulation or retention in tumor tissues.[3] This observation may explain the potent antimetastatic activity of bisdioxopiperazine compounds.[3] Notably, the radioactivity in the brain was relatively low, indicating that this compound has limited ability to cross the blood-brain barrier.[3]

Table 1: Distribution of ¹⁴C-Probimane in Mice Bearing Lewis Lung Carcinoma

| Tissue | Concentration at 2 hours | Concentration at 24 hours | Concentration at 48 hours |

| Normal Organs | High | Dramatically Declined | Dramatically Declined |

| Metastatic Foci | - | Slightly Changed | Slightly Changed |

| Pulmonary Metastatic Nodules | - | Almost No Change | Almost No Change |

| Brain | Relatively Low | - | - |

Note: The original publication did not provide specific quantitative values in the abstract.

Excretion

The excretion of ¹⁴C-Probimane was observed to occur at constant rates through both urine and feces in approximately equal ratios.[3] This balanced excretion profile is an important consideration for its clinical development.

Experimental Protocols

While detailed experimental protocols are not fully available in the reviewed literature, the following outlines the likely methodology for the pharmacokinetic study based on the provided abstract.

Radiolabeling of this compound

This compound was labeled with Carbon-14 (¹⁴C) to enable its detection and quantification in biological samples. The specific activity of the resulting ¹⁴C-Probimane would have been determined to allow for accurate calculation of drug concentrations.

Animal Model

The study utilized mice bearing Lewis lung carcinoma, a well-established model for studying cancer metastasis. The tumor cells would have been implanted in the mice, and the tumors allowed to grow and metastasize before the administration of ¹⁴C-Probimane.

Drug Administration and Sample Collection

A known dose of ¹⁴C-Probimane was administered to the tumor-bearing mice. At specified time points (e.g., 2, 24, and 48 hours), groups of mice would be euthanized. Various tissues, including normal organs, metastatic foci, pulmonary metastatic nodules, and brain, would be collected. Urine and feces would also be collected over the study period to assess excretion.

Radioactivity Measurement

The collected tissue samples would be processed (e.g., homogenized) and the amount of radioactivity in each sample measured using a scintillation counter. The measured radioactivity would then be converted to the concentration of this compound in each tissue.

The workflow for this type of pharmacokinetic study is depicted in the diagram below.

Caption: General workflow for a pharmacokinetic study of radiolabeled this compound.

Conclusion and Future Directions

This compound is a promising antimetastatic agent with a unique, multifaceted mechanism of action that distinguishes it from many conventional chemotherapeutics. Its favorable pharmacokinetic profile, particularly its retention in metastatic tissues, further supports its potential as a valuable addition to the anticancer arsenal.

Further research is warranted to fully elucidate the specific signaling pathways modulated by this compound. More detailed in vivo studies are needed to establish its efficacy and safety profile in a broader range of cancer models. The development of detailed experimental protocols and the generation of more extensive quantitative data will be crucial for advancing this compound into clinical trials. The information presented in this guide provides a solid foundation for these future investigations.

References

- 1. Anticancer activities and mechanisms of bisdioxopiperazine compounds this compound and MST-16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. Absorption, distribution and excretion of ¹⁴C-probimane in mice bearing lewis lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Probimane's Effect on Lewis Lung Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probimane, a bisdioxopiperazine compound, has demonstrated notable anti-tumor and anti-metastatic effects in preclinical studies, particularly against Lewis lung carcinoma (LLC). This technical guide provides an in-depth overview of the quantitative data, experimental protocols, and potential signaling pathways associated with this compound's activity against this challenging cancer model. The information is intended to support further research and drug development efforts in oncology.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical research on this compound in the context of Lewis lung carcinoma.

Table 1: Distribution of ¹⁴C-Probimane in Tissues of Mice Bearing Lewis Lung Carcinoma

This table presents the concentration of radiolabeled this compound in various tissues at different time points following administration, indicating its biodistribution and retention in tumor tissues.

| Tissue | 2 hours (ng/g) | 24 hours (ng/g) | 48 hours (ng/g) |

| Primary Tumor | 70.1 ± 5.6 | 24.1 ± 2.6 | 7.7 ± 1.1 |

| Metastatic Tumor | 142.3 ± 6.9 | 106.3 ± 7.0 | 121.5 ± 9.7 |

| Brain | 17.8 ± 2.0 | 9.7 ± 3.0 | 2.2 ± 1.0 |

| Lung | 149.5 ± 12.2 | 38.5 ± 2.9 | 29.2 ± 3.2 |

| Liver | 370.6 ± 26.7 | 39.0 ± 4.7 | 15.3 ± 3.3 |

| Spleen | 365.3 ± 16.4 | 22.4 ± 2.3 | 15.9 ± 4.1 |

| Heart | 124.7 ± 13.6 | 22.8 ± 1.9 | 7.2 ± 0.7 |

| Muscle | 122.6 ± 15.4 | 34.0 ± 3.1 | 15.0 ± 1.5 |

| Skin | 163.1 ± 10.9 | 67.2 ± 5.8 | 25.3 ± 1.7 |

| Bone | 90.1 ± 11.3 | 48.0 ± 7.3 | 15.1 ± 2.8 |

| Gall bladder | 648.7 ± 59.9 | 92.7 ± 10.0 | 26.9 ± 2.3 |

| Testis | 444.5 ± 25.0 | 46.5 ± 3.6 | 20.0 ± 2.5 |

Data presented as mean ± standard deviation.

Table 2: Antimetastatic Effects of Bisdioxopiperazine Compounds on Lewis Lung Carcinoma

This table compares the inhibitory effects of this compound and Razoxane on pulmonary metastasis when treatment is initiated at different time points post-tumor inoculation.

| Treatment Group | Dose (mg/kg/day) | Treatment Start Day | Primary Tumor Weight (g) | Number of Lung Metastases | Inhibition Rate (%) |

| Control | - | - | 2.5 ± 0.5 | 85.3 ± 15.2 | - |

| This compound | 25 | 2 | 1.8 ± 0.3 | 8.1 ± 2.1 | 90.5 |

| This compound | 25 | 8 | 1.9 ± 0.4 | 10.2 ± 2.5 | 88.0 |

| Razoxane | 25 | 2 | 1.7 ± 0.3 | 9.5 ± 2.3 | 88.9 |

| Razoxane | 25 | 8 | 2.1 ± 0.4 | 75.6 ± 12.8 | 11.4 |

Data presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Biodistribution of ¹⁴C-Probimane in Mice with Lewis Lung Carcinoma

-

Animal Model: C57BL/6j mice were used for this study.

-

Tumor Implantation: Lewis lung carcinoma (LLC) cells (5 x 10⁶ cells) were implanted subcutaneously into the right axillary region of the mice[1].

-

Drug Administration: On day 10 after tumor inoculation, a single intraperitoneal (i.p.) injection of ¹⁴C-labeled this compound (¹⁴C-Pro) at a dose of 12 mg/kg was administered[1].

-

Sample Collection: At 2, 24, and 48 hours post-injection, mice were euthanized, and various tissues, including the primary tumor and lungs (for metastatic nodules), were collected.

-

Analysis: The radioactivity in each tissue sample was measured using a liquid scintillation counter to determine the concentration of ¹⁴C-Pro.

Antimetastatic Efficacy Study

-

Animal Model: C57BL/6j mice were utilized.

-

Tumor Implantation: LLC cells (2 x 10⁶ cells) were subcutaneously inoculated into the right flank of the mice.

-

Drug Administration:

-

Early Treatment Group: Daily intraperitoneal injections of this compound or Razoxane (25 mg/kg) were initiated on day 2 after tumor inoculation and continued for 10 consecutive days.

-

Late Treatment Group: Daily intraperitoneal injections of this compound or Razoxane (25 mg/kg) were initiated on day 8 after tumor inoculation and continued for 10 consecutive days.

-

-

Endpoint Analysis: On day 21, all mice were sacrificed. The primary tumors were excised and weighed. The lungs were removed, and the number of metastatic nodules on the surface was counted under a dissecting microscope.

Potential Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which this compound exerts its anti-tumor effects on Lewis lung carcinoma are still under investigation. However, based on the known activities of bisdioxopiperazine compounds, several key signaling pathways are likely involved.

Topoisomerase II Inhibition

A primary mechanism of action for bisdioxopiperazine compounds is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. By stabilizing the topoisomerase II-DNA cleavage complex, these drugs lead to DNA strand breaks and ultimately trigger apoptosis in rapidly dividing cancer cells.

References

Unlocking the Antimetastatic Potential of Probimane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains a formidable challenge in oncology, driving the majority of cancer-related mortalities. Probimane, a synthetic bisdioxopiperazine derivative, has emerged as a promising antimetastatic agent. This technical guide provides a comprehensive overview of the current understanding of this compound's antimetastatic potential, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, key signaling pathways and experimental workflows are visualized using the DOT language to offer a clear and concise representation of the complex biological processes involved.

Introduction

This compound is a second-generation bisdioxopiperazine compound, developed as an analog of Razoxane. It is characterized by its enhanced water solubility and greater cytotoxic potency compared to its predecessor[1]. The bisdioxopiperazine class of compounds has long been investigated for their ability to specifically target and inhibit the metastatic spread of cancer[1]. Early studies in murine models of Lewis lung carcinoma have demonstrated that this compound exhibits a favorable pharmacokinetic profile, with sustained concentrations in metastatic foci compared to normal tissues, suggesting a targeted mechanism of action against metastatic cells[2]. This document aims to consolidate the existing preclinical data on this compound, providing a detailed resource for researchers and drug development professionals interested in its antimetastatic properties.

Quantitative Preclinical Efficacy of this compound

The preclinical efficacy of this compound has been evaluated in various cancer cell lines and in vivo models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of human tumor cell lines using the MTT assay after a 48-hour incubation period.

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myelogenous Leukemia | 2.5 |

| HL-60 | Promyelocytic Leukemia | 3.2 |

| A549 | Lung Carcinoma | 10.5 |

| PC-3 | Prostate Carcinoma | 12.8 |

| BGC-823 | Gastric Carcinoma | 15.0 |

| HeLa | Cervical Carcinoma | 20.0 |

| SGC-7901 | Gastric Carcinoma | 25.0 |

| U251 | Glioblastoma | 30.0 |

| HepG2 | Hepatocellular Carcinoma | 40.0 |

| MCF-7 | Breast Carcinoma | >50 |

Data sourced from "Anti-proliferative effects, cell cycle G2/M phase arrest and blocking of chromosome segregation by this compound and MST-16 in human tumor cell lines".

Table 2: In Vivo Antimetastatic Activity of this compound in Lewis Lung Carcinoma

The antimetastatic efficacy of this compound was assessed in a spontaneous pulmonary metastasis model using C57BL/6j mice bearing Lewis lung carcinoma.

| Treatment Group | Dosage | Treatment Schedule | Inhibition of Pulmonary Metastasis |

| This compound | 1/10 LD50 | Daily injections from day 2 post-inoculation (10 injections) | Significant |

| This compound | 1/5 LD50 | Daily injections from day 2 post-inoculation (10 injections) | Significant |

| This compound | 1/10 LD50 | Daily injections from day 8 post-inoculation (10 injections) | Significant |

| This compound | 1/5 LD50 | Daily injections from day 8 post-inoculation (10 injections) | Significant |

Data interpretation from "Different Spontaneous Pulmonary Metastasis Inhibitions against Lewis Lung Carcinoma in Mice by Bisdioxopiperazine Compounds of Different Treatment Schedules"[2]. The study reported significant inhibition without providing specific percentage values.

Key Mechanisms of Antimetastatic Action

This compound exerts its antimetastatic effects through a multi-targeted mechanism, primarily involving the induction of cell cycle arrest and the modulation of key signaling pathways implicated in metastasis.

G2/M Cell Cycle Arrest

A hallmark of this compound's mechanism of action is its ability to induce cell cycle arrest at the G2/M phase. This prevents cancer cells from completing mitosis, thereby inhibiting their proliferation and dissemination.

Caption: this compound-induced G2/M cell cycle arrest.

Inhibition of Calmodulin (CaM) Signaling

Calmodulin is a calcium-binding protein that plays a crucial role in various cellular processes, including cell motility and invasion. This compound has been shown to inhibit CaM-activated pathways, thereby potentially reducing the migratory capacity of cancer cells.

Caption: Inhibition of Calmodulin signaling by this compound.

Modulation of Sialic Acid Levels

Aberrant sialylation of cell surface glycoproteins is a common feature of metastatic cancer cells and is implicated in cell adhesion, invasion, and immune evasion. This compound has been observed to reduce the levels of sialic acids in tumor-bearing mice, suggesting a role in modulating these critical metastatic processes.

Caption: Modulation of sialic acid levels by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

Protocol adapted from "Anti-proliferative effects, cell cycle G2/M phase arrest and blocking of chromosome segregation by this compound and MST-16 in human tumor cell lines".

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., K562, HL-60, A549, etc.)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of this compound. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the MTT cell viability assay.

In Vivo Spontaneous Pulmonary Metastasis Model

Protocol adapted from "Different Spontaneous Pulmonary Metastasis Inhibitions against Lewis Lung Carcinoma in Mice by Bisdioxopiperazine Compounds of Different Treatment Schedules"[2].

Objective: To evaluate the in vivo antimetastatic effect of this compound on the spontaneous formation of pulmonary metastases from a primary tumor.

Materials:

-

Lewis lung carcinoma (3LL) cells

-

C57BL/6j mice (female, 6-8 weeks old)

-

RPMI-1640 medium

-

This compound solution (for intraperitoneal injection)

-

Saline solution (vehicle control)

-

Surgical instruments

-

Bouin's solution

Procedure:

-

Tumor Cell Inoculation: Harvest 3LL cells and resuspend them in RPMI-1640 medium. Subcutaneously inoculate 2 × 10⁶ cells in a volume of 0.2 mL into the right axillary region of each mouse.

-

Drug Administration:

-

Early Treatment Group: Beginning on day 2 post-inoculation, administer this compound (at 1/10 or 1/5 of the predetermined LD50) or saline via intraperitoneal injection daily for 10 consecutive days.

-

Late Treatment Group: Beginning on day 8 post-inoculation, administer this compound or saline using the same dosing and schedule as the early treatment group.

-

-

Primary Tumor Resection: On day 12 post-inoculation, surgically resect the primary tumor from all mice under anesthesia.

-

Metastasis Evaluation: On day 21 post-inoculation, euthanize the mice. Excise the lungs and fix them in Bouin's solution.

-

Metastatic Nodule Counting: Count the number of visible metastatic nodules on the surface of the lungs under a dissecting microscope.

-

Data Analysis: Compare the number of metastatic nodules in the this compound-treated groups to the saline-treated control group. Statistical significance is determined using an appropriate statistical test (e.g., Mann-Whitney U test).

Caption: Workflow for the in vivo spontaneous metastasis model.

Conclusion and Future Directions

The preclinical data presented in this guide strongly support the antimetastatic potential of this compound. Its ability to induce G2/M cell cycle arrest and modulate key signaling pathways involved in cell motility and invasion provides a solid mechanistic basis for its observed efficacy in in vivo models. The provided experimental protocols offer a foundation for further research to fully elucidate its mechanism of action and to explore its therapeutic potential in a wider range of cancer types.

Future research should focus on:

-

Identifying the specific molecular targets of this compound within the calmodulin and sialic acid signaling pathways.

-

Evaluating the efficacy of this compound in combination with standard chemotherapeutic agents and targeted therapies.

-

Conducting more extensive preclinical studies in various orthotopic and patient-derived xenograft models to better predict clinical outcomes.

-

Investigating potential biomarkers to identify patient populations most likely to respond to this compound treatment.

A deeper understanding of this compound's multifaceted mechanism of action will be crucial for its successful translation into a clinical setting, offering a potential new strategy to combat the deadly progression of metastatic disease.

References

- 1. Different Spontaneous Pulmonary Metastasis Inhibitions against Lewis Lung Carcinoma in Mice by Bisdioxopiperazine Compounds of Different Treatment Schedules [mdpi.com]

- 2. Different spontaneous pulmonary metastasis inhibitions against lewis lung carcinoma in mice by bisdioxopiperazine compounds of different treatment schedules - PubMed [pubmed.ncbi.nlm.nih.gov]

Probimane's Limited Access to the Central Nervous System: A Technical Review of Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Quantitative Analysis of Probimane Distribution

The biodistribution of this compound has been assessed using a ¹⁴C-labeled version of the compound in a murine model. The following table summarizes the concentration of ¹⁴C-Probimane in various tissues at different time points after oral administration. The data clearly illustrates a significantly lower concentration in the brain compared to other tissues, highlighting its poor BBB penetration.

| Tissue | 2 hours | 24 hours | 48 hours |

| Brain | 17.8 ± 2.0 | 9.7 ± 3.0 | 2.2 ± 1.0 |

| Skin | 163.1 ± 10.9 | 67.2 ± 5.8 | 25.3 ± 1.7 |

| Muscle | 122.6 ± 15.4 | 34.0 ± 3.1 | 15.0 ± 1.5 |

| Bone | 90.1 ± 11.3 | 48.0 ± 7.3 | 15.1 ± 2.8 |

| Gall bladder | 648.7 ± 59.9 | 92.7 ± 10.0 | 26.9 ± 2.3 |

| Heart | 124.7 ± 13.6 | 22.8 ± 1.9 | 7.2 ± 0.7 |

| Lung | 149.5 ± 12.2 | 38.5 ± 2.9 | 29.2 ± 3.2 |

| Testis | 444.5 ± 25.0 | 46.5 ± 3.6 | 20.0 ± 2.5 |

| Liver | 370.6 ± 26.7 | 39.0 ± 4.7 | 15.3 ± 3.3 |

| Spleen | 365.3 ± 16.4 | 22.4 ± 2.3 | 15.9 ± 4.1 |

| Primary tumor | 70.1 ± 5.6 | 24.1 ± 2.6 | 7.7 ± 1.1 |

| Metastatic tumor | 142.3 ± 6.9 | 106.3 ± 7.0 | 121.5 ± 9.7 |

| Data from "Absorption, distribution and excretion of ¹⁴C-probimane in mice bearing lewis lung carcinoma".[1] |

Experimental Protocols

The quantitative data presented above was obtained through a radioactivity-detective method involving the administration of ¹⁴C-labeled this compound to mice bearing Lewis lung carcinoma. The following is a detailed description of the likely experimental protocol based on the available information and standard practices for such studies.

1. Radiolabeling of this compound:

-

This compound was synthesized with a Carbon-14 (¹⁴C) label within its central dioxopiperazine or methyl morpholine group to enable radioactive detection.

2. Animal Model:

-

The study utilized a murine model, specifically mice bearing Lewis lung carcinoma. This model is relevant for studying the distribution of an antimetastatic agent.

3. Administration of ¹⁴C-Probimane:

-

A single dose of ¹⁴C-Probimane (120 mg/kg) was administered to the mice via intragastric (ig) gavage.

4. Sample Collection:

-

At designated time points (2, 24, and 48 hours) post-administration, cohorts of mice were euthanized.

-

Various tissues, including the brain, skin, muscle, bone, gall bladder, heart, lung, testis, liver, spleen, primary tumor, and metastatic tumors, were carefully dissected and collected.

5. Tissue Processing and Radioactivity Measurement:

-

The collected tissues were weighed and homogenized.

-

The amount of radioactivity in each tissue sample was quantified using a liquid scintillation counter. This technique measures the light emitted by a scintillator cocktail when it interacts with the beta particles emitted by the ¹⁴C isotope.

-

The raw counts were then converted to concentration units (ng/g of tissue) based on the specific activity of the ¹⁴C-Probimane administered.

6. Data Analysis:

-

The mean and standard deviation of the this compound concentration in each tissue were calculated for each time point.

Visualizations

Caption: Experimental workflow for assessing the biodistribution of ¹⁴C-Probimane.

References

Unraveling the Intricacies of Probimane: A Technical Guide to its Cellular Uptake and Accumulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probimane, a bisdioxopiperazine derivative, has demonstrated notable anti-tumor and anti-metastatic properties. A comprehensive understanding of its cellular pharmacokinetics, particularly its uptake and accumulation within target cells, is paramount for optimizing its therapeutic efficacy and guiding further drug development. This technical guide provides an in-depth analysis of the cellular uptake and accumulation of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Data Presentation: Quantitative Analysis of this compound Accumulation

A pivotal study utilizing 14C-labeled this compound (14C-Pro) in mice bearing Lewis lung carcinoma provided critical insights into its biodistribution and accumulation. The data reveals a significant and prolonged accumulation of this compound in tumor tissues, especially within metastatic foci, compared to normal tissues. This selective accumulation is a key factor in its anti-metastatic efficacy.

Table 1: Distribution of 14C-Probimane in Mice Bearing Lewis Lung Carcinoma

| Tissue | Concentration (ng/g tissue) at 2 hours | Concentration (ng/g tissue) at 24 hours | Concentration (ng/g tissue) at 48 hours |

| Primary Tumor | 70.1 ± 5.6 | 24.1 ± 2.6 | 7.7 ± 1.1 |

| Metastatic Tumor | 142.3 ± 6.9 | 106.3 ± 7.0 | 121.5 ± 9.7 |

| Brain | 17.8 ± 2.0 | 9.7 ± 3.0 | 2.2 ± 1.0 |

| Heart | 124.7 ± 13.6 | 22.8 ± 1.9 | 7.2 ± 0.7 |

| Lung | 149.5 ± 12.2 | 38.5 ± 2.9 | 29.2 ± 3.2 |

| Liver | 370.6 ± 26.7 | 39.0 ± 4.7 | 15.3 ± 3.3 |

| Spleen | 365.3 ± 16.4 | 22.4 ± 2.3 | 15.9 ± 4.1 |

| Muscle | 122.6 ± 15.4 | 34.0 ± 3.1 | 15.0 ± 1.5 |

| Skin | 163.1 ± 10.9 | 67.2 ± 5.8 | 25.3 ± 1.7 |

| Bone | 90.1 ± 11.3 | 48.0 ± 7.3 | 15.1 ± 2.8 |

| Gall bladder | 648.7 ± 59.9 | 92.7 ± 10.0 | 26.9 ± 2.3 |

| Testis | 444.5 ± 25.0 | 46.5 ± 3.6 | 20.0 ± 2.5 |

Data extracted from a study on the absorption, distribution, and excretion of 14C-Probimane.

Experimental Protocols

Radiolabeled this compound Distribution Study in Mice

This protocol outlines the methodology used to determine the in vivo distribution and accumulation of this compound.

Materials:

-

14C-labeled this compound (14C-Pro)

-

Tumor-bearing mice (e.g., C57BL/6 mice with Lewis lung carcinoma)

-

Scintillation counter

-

Tissue solubilizer

-

Scintillation cocktail

-

Standard laboratory equipment for animal handling and tissue collection

Procedure:

-

Animal Model: Induce tumor growth and metastasis in mice (e.g., by subcutaneous injection of Lewis lung carcinoma cells).

-

Drug Administration: Administer a single dose of 14C-Probimane (e.g., via intravenous or intraperitoneal injection) to the tumor-bearing mice.

-

Time Points: Euthanize cohorts of mice at various time points post-administration (e.g., 2, 24, 48 hours).

-

Tissue Collection: Collect various tissues of interest, including the primary tumor, metastatic tumors (if present), and major organs (brain, heart, lung, liver, spleen, etc.).

-

Sample Preparation:

-

Weigh each tissue sample.

-

Homogenize the tissues.

-

Solubilize a known amount of each homogenized tissue using a suitable tissue solubilizer.

-

-

Radioactivity Measurement:

-

Add the solubilized tissue sample to a scintillation vial containing a scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Convert CPM to disintegrations per minute (DPM) using a quench curve.

-

Calculate the concentration of 14C-Probimane in each tissue (e.g., in ng/g of tissue) based on the specific activity of the radiolabeled compound.

-

Cellular Uptake Assay with Radiolabeled this compound (Adapted from General Protocols)

This protocol describes a method to quantify the uptake of this compound in cultured cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549, K562)

-

14C-labeled this compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., RIPA buffer)

-

Scintillation counter

-

Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

-

Cell Seeding: Seed the cancer cells in multi-well plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

-

Treatment:

-

Remove the culture medium.

-

Add fresh medium containing a known concentration of 14C-Probimane to each well.

-

Incubate the cells for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

-

-

Washing:

-

To stop the uptake, aspirate the medium containing the radiolabeled compound.

-

Quickly wash the cells three times with ice-cold PBS to remove any extracellular 14C-Probimane.

-

-

Cell Lysis:

-

Add cell lysis buffer to each well and incubate on ice for 30 minutes to lyse the cells.

-

-

Radioactivity Measurement:

-

Transfer the cell lysate from each well to a scintillation vial.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (CPM) using a liquid scintillation counter.

-

-

Protein Quantification: Determine the protein concentration of the cell lysate from a parallel set of wells using a standard protein assay (e.g., BCA assay).

-

Data Analysis: Normalize the radioactivity (DPM) to the protein content to determine the cellular uptake of this compound (e.g., in DPM/µg protein).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on the cell cycle distribution.

Materials:

-

Cancer cell line

-

This compound

-

Complete cell culture medium

-

PBS

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat them with various concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization, and then centrifuge to obtain a cell pellet.

-

Fixation:

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing cell cycle arrest at the G2/M phase and inhibiting calmodulin (CaM).

This compound-Induced G2/M Cell Cycle Arrest

This compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation. This is achieved by blocking chromosome segregation.

Caption: this compound's mechanism of inducing G2/M cell cycle arrest.

Inhibition of Calmodulin (CaM) Signaling

This compound has been shown to inhibit the activity of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways that regulate cell proliferation and survival. By inhibiting CaM, this compound can disrupt these downstream signaling cascades.

Caption: Inhibition of Calmodulin signaling by this compound.

Experimental Workflow for Cellular Uptake Analysis

The following diagram illustrates the general workflow for determining the cellular uptake of this compound using a radiolabeled tracer.

Methodological & Application

Application Notes and Protocols for Probimane in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probimane is a synthetic bisdioxopiperazine derivative that has demonstrated significant anticancer and antimetastatic activities. As a second-generation compound, it exhibits greater potency and water solubility compared to its predecessor, Razoxane.[1] These characteristics make this compound a compound of interest for further investigation in cancer research and drug development. This document provides detailed application notes and protocols for the use of this compound in cancer cell line studies, focusing on its effects on cell viability, the cell cycle, and apoptosis, as well as its underlying signaling pathways.

Data Presentation

Table 1: Cytotoxicity of this compound (IC50) in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various human cancer cell lines after 48 hours of treatment, as determined by the MTT assay.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HL-60 | Leukemia | 0.03 |

| SMMC-7721 | Liver Cancer | 0.20 |

| A549 | Lung Cancer | 0.21 |

| BGC-823 | Stomach Cancer | 0.23 |

| HeLa | Cervical Cancer | 0.30 |

| MDA-MB-435 | Breast Cancer | 0.35 |

| PC-3 | Prostate Cancer | 0.45 |

| U251 | Glioblastoma | 0.50 |

| SW480 | Colon Cancer | 0.60 |

| K562 | Chronic Myelogenous Leukemia | 0.75 |

| HT-1080 | Fibrosarcoma | 0.80 |

| A2780 | Ovarian Cancer | 1.20 |

| MCF-7 | Breast Cancer | >10 |

Data sourced from a study on the anti-proliferative effects of this compound. The MTT method was used to determine the IC50 values after 48 hours of incubation.[2]

Experimental Protocols

Cell Culture

Standard cell culture techniques are required for maintaining the cancer cell lines used in these protocols.

-

Media: Use the recommended growth medium for each specific cell line (e.g., RPMI-1640, DMEM).

-

Supplements: Supplement the media with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passaging: Subculture cells when they reach 70-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to determine the distribution of cells in the different phases of the cell cycle. This compound has been shown to induce a G2/M phase arrest.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a specified period (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through multiple mechanisms, primarily by inhibiting processes crucial for tumor metastasis and proliferation.

Inhibition of Calmodulin (CaM) Signaling

Calmodulin is a calcium-binding protein that regulates numerous cellular processes, including cell proliferation and motility. This compound has been shown to inhibit CaM activity.[3][4] This inhibition likely disrupts downstream signaling pathways that are dependent on CaM, contributing to the anti-proliferative effects of this compound.

This compound's inhibition of Calmodulin signaling.

Interference with Fibrinogen and Metastasis

Fibrinogen plays a critical role in the metastatic cascade by facilitating the survival and adhesion of circulating tumor cells.[5][6] this compound has been found to inhibit the binding of fibrinogen to leukemia cells, which may contribute to its antimetastatic properties by preventing the formation of tumor cell emboli.[4]

This compound's interference with fibrinogen-mediated metastasis.

Inhibition of Lipoperoxidation

Lipid peroxidation is a process that can lead to cellular damage and has been implicated in cancer development. This compound has been shown to inhibit lipoperoxidation, suggesting a role as an antioxidant and a mechanism for protecting cells from oxidative stress-induced damage.[4][7]

This compound's inhibition of lipid peroxidation.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer effects of this compound in cancer cell line studies.

Experimental workflow for this compound studies.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis | PLOS One [journals.plos.org]

Application Notes and Protocols for Probimane Administration in Preclinical Mouse Models

Disclaimer: Probimane is a hypothetical compound used for illustrative purposes within this document. The following protocols, data, and pathways are provided as a representative template for researchers working with novel small molecule inhibitors. All procedures should be adapted to the specific characteristics of the actual compound and must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Introduction

This compound is a novel, potent, and selective small molecule inhibitor targeting the MEK1/2 kinases in the MAPK/ERK signaling cascade. Dysregulation of this pathway is a key driver in various human cancers. These application notes provide detailed protocols for the preclinical evaluation of this compound in mouse models, including preparation, administration, and a template for an in vivo efficacy study.

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound, which acts by inhibiting MEK1/2, thereby preventing the phosphorylation of ERK1/2 and downstream signaling that leads to cell proliferation and survival.

Caption: this compound inhibits the MAPK pathway by targeting MEK1/2.

Experimental Protocols

This protocol describes the preparation of a 10 mg/mL stock solution and subsequent dilution for intraperitoneal (I.P.) injection.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO, sterile)

-

PEG300 (Polyethylene glycol 300)

-

Tween 80

-

Sterile 0.9% Saline or PBS

-

Sterile 1.5 mL microcentrifuge tubes

-

Sterile 15 mL conical tubes

Procedure:

-

Prepare Vehicle Solution: Prepare the vehicle solution (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) in a 15 mL conical tube. For 10 mL of vehicle:

-

1.0 mL DMSO

-

4.0 mL PEG300

-

0.5 mL Tween 80

-

4.5 mL Sterile Saline

-

Vortex until fully mixed.

-

-

Prepare 10 mg/mL Stock Solution:

-

Weigh 10 mg of this compound powder.

-

Add 100 µL of DMSO to dissolve the powder completely. This creates a 100 mg/mL pre-stock.

-

Add 900 µL of the remaining vehicle components (PEG300, Tween 80, Saline mixture) to the dissolved this compound. Vortex thoroughly. The final concentration will be 10 mg/mL in the complete vehicle.

-

-

Prepare Dosing Solution (e.g., for 10 mg/kg dose):

-